ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-6-5-10(9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFEVKDAYLOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aniline Derivatives with β-Ketoesters
Base-Catalyzed Cyclization
The most widely reported method involves the cyclocondensation of 3-isopropylaniline with ethyl 3-ketoglutarate under alkaline conditions. In a representative procedure, 3-isopropylaniline (1.0 eq) reacts with ethyl 3-ketoglutarate (1.2 eq) in refluxing ethanol containing sodium ethoxide (10 mol%) for 12–16 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the quinoline core. Yields typically range from 65–78%, with purification requiring silica gel chromatography.
Acid-Mediated Cyclocondensation
Alternative protocols employ polyphosphoric acid (PPA) or Eaton’s reagent to accelerate cyclization. Heating 3-isopropylaniline and ethyl 3-ketoglutarate in PPA at 110°C for 6 hours achieves 82% conversion, though side products like N-arylated derivatives may form. Microwave-assisted cyclization in Eaton’s reagent reduces reaction times to 30 minutes but requires strict temperature control (<130°C) to prevent decomposition.
Hydrolysis-Esterification of 4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
Intermediate Synthesis via Alkaline Hydrolysis
Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is alternatively prepared from its carboxylic acid precursor. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) undergoes esterification with ethanol (5 vol) and thionyl chloride (1.5 eq) at 85°C for 8 hours, achieving 72.8% yield after column chromatography. The carboxylic acid intermediate itself is synthesized by hydrolyzing the ethyl ester with 2N NaOH at 90–100°C for 2–4 hours, followed by HCl acidification (pH 3–4) to precipitate the product.
Table 1. Comparative Yields in Hydrolysis-Esterification
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Ester hydrolysis | 2N NaOH | 90–100°C | 4 h | 92% |
| Re-esterification | SOCl₂, EtOH | 85°C | 8 h | 72.8% |
Multi-Component Domino Protocols
Linear Domino Approach
A solvent-free, three-component reaction between ethyl benzoylacetate (1.0 eq), triethyl orthoformate (1.1 eq), and 3-isopropylaniline (1.0 eq) at 130°C for 3 hours generates the quinoline skeleton via sequential condensation, nucleophilic substitution, and Friedel-Crafts cyclization. This method eliminates purification steps, as the crude product precipitates upon cooling (68–74% yield).
Branched Domino Strategy
Under catalyst-free conditions, ethyl acetoacetate, triethyl orthoformate, and 3-isopropylaniline undergo concurrent condensation and cyclization at 140°C for 2 hours. While this method reduces reaction time to 1.5 hours, yields are lower (55–60%) due to competing imine formation.
Friedel-Crafts Alkylation for Isopropyl Substitution
Direct C-6 Functionalization
Introducing the isopropyl group post-cyclization involves reacting 4-oxo-1,4-dihydroquinoline-3-carboxylate with isopropyl bromide (2.0 eq) in DMF using NaH (1.5 eq) as a base at 90°C for 6 hours. Regioselectivity at C-6 is controlled by the electron-donating effect of the 3-carboxylate group, achieving 65–70% yields.
Industrial-Scale Optimization
Process Intensification
Ambeed’s patented method suspends 4-hydroxyquinoline-3-carboxylic acid ethyl ester (15 kg) in 2N NaOH (150 L) at 90–100°C for 4 hours, achieving 92% hydrolysis. Acidification with HCl yields 10.5 kg of the carboxylic acid, which is re-esterified with SOCl₂ in ethanol to produce the target compound at 72.8% yield.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
GNF-PF-3645 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily recognized for its antibacterial properties. It belongs to a class of compounds known as quinolines, which have been extensively studied for their therapeutic effects.
Antibacterial Activity
Research indicates that derivatives of the 4-oxo-1,4-dihydroquinoline structure exhibit potent antibacterial activity against various strains of bacteria, including multi-drug resistant strains. A notable study demonstrated that certain quinoline derivatives effectively inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment protocols .
Case Study:
In a study assessing the efficacy of various quinoline derivatives against M. tuberculosis, this compound was tested alongside other compounds. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of traditional antibiotics, indicating its potential as a novel therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its antibacterial properties. Modifications to the isopropyl group or the carboxylate moiety can enhance its bioactivity.
Optimization Studies
Studies have shown that altering substituents on the quinoline ring can lead to compounds with improved efficacy and reduced toxicity. For instance, variations in the alkyl groups attached to the nitrogen atom have been linked to increased potency against bacterial targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.
Synthetic Routes
The compound can be synthesized through a series of reactions starting from simpler quinoline derivatives. A common approach involves the condensation of isopropylamine with appropriate carboxylic acids followed by cyclization reactions .
Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects. The promising results from preliminary studies warrant deeper investigation into its pharmacokinetics and therapeutic window.
Development of New Derivatives
Exploring new derivatives through structural modifications could yield compounds with enhanced antibacterial properties or reduced side effects.
Mechanism of Action
The mechanism of action of GNF-PF-3645 involves its interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, GNF-PF-3645 has been shown to interact with the gamma-aminobutyric acid receptor, influencing its function and potentially affecting neurological processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 6 significantly influences the compound’s properties:
<sup>a</sup>LogP values estimated using fragment-based methods.
<sup>b</sup>Based on analogs with similar substituents .
Key Observations :
- Lipophilicity : The isopropyl group increases LogP compared to chloro or bromo substituents, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Thermal Stability : Halogenated derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
Mechanistic Insights :
Crystallographic and Structural Analysis
Crystal structures of analogs (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal:
- Planar Quinoline Core: Facilitates π-π stacking interactions in protein binding .
- Substituent Orientation: The isopropyl group at position 6 likely adopts a conformation perpendicular to the quinoline plane, minimizing steric hindrance .
Biological Activity
Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl-substituted precursors with appropriate reagents under controlled conditions. A general procedure includes:
- Reagents : Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate as the starting material.
- Conditions : The reaction is often conducted in solvents like tetrahydrofuran (THF) or methanol, with bases such as lithium hydroxide facilitating the transformation.
- Yield : Reports indicate yields can be as high as 87% under optimized conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:
- HeLa Cells : Exhibited moderate to high cytotoxicity with an IC50 value of approximately 0.126 µM.
- SMMC-7721 Cells : Demonstrated significant activity with an IC50 of about 0.071 µM.
- K562 Cells : Also showed notable effects with an IC50 of 0.164 µM, comparable to standard chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli | 0.23 mg/mL | 0.47 mg/mL |
| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |
| Staphylococcus aureus | Moderate activity observed | Not specified |
These findings suggest that this compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Isopropyl Substitution : The presence of the isopropyl group enhances anticancer activity compared to other substituents.
- Electron Donating Groups : Compounds with electron-donating groups at specific positions have shown increased potency against cancer cell lines.
- Heterocyclic Moieties : The incorporation of heterocycles has been linked to improved biological efficacy, particularly in anticancer and antimicrobial activities .
Case Studies
Several case studies have documented the effectiveness of this compound:
- Study on HeLa Cells : Researchers synthesized a series of derivatives and tested their cytotoxicity against HeLa cells, noting that modifications to the quinoline core significantly impacted their efficacy.
- Antimicrobial Evaluation : A comparative study assessed various derivatives against common pathogens, revealing that the compound maintained a competitive edge in terms of MIC and MBC values.
Q & A
Q. Methodological validation :
- Conduct molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., S. aureus dihydrofolate reductase, PDB: 3FRA).
- Compare binding scores with iodine/methyl analogs to quantify steric effects .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the isopropyl doublet (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and the quinoline C=O (δ 165–170 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 302.1294 (C₁₆H₁₉NO₃).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions at 3.06–3.54 Å, as seen in related quinolines) .
Advanced: What computational tools predict reactivity in substitution reactions for quinoline derivatives?
Answer:
- Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for isopropyl substitution .
- Machine learning : Train models on datasets of quinoline reactions (e.g., reaction temperature, solvent, yield) to predict optimal conditions for new derivatives .
Basic: How does solvent choice impact the synthesis of this compound?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, improving reaction rates.
- Acetic acid : Facilitates proton transfer in cyclization steps. A DMF/acetic acid (1:1) mixture increased yields by 20% in iodinated analogs .
- Ethereal solvents (THF) : Less effective due to poor solubility of quinoline precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
